Cas no 105602-27-5 (N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide)

N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]-
- CS-0247355
- EN300-36502
- 105602-27-5
- N-[2-(4-aminophenyl)-5-methylpyrazol-3-yl]acetamide
- G24571
- Z364238894
- N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide
- AKOS034252111
- N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide
-
- インチ: InChI=1S/C12H14N4O/c1-8-7-12(14-9(2)17)16(15-8)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,17)
- InChIKey: MSRJKFLYRRZCJL-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)N
計算された属性
- せいみつぶんしりょう: 230.11692
- どういたいしつりょう: 230.117
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 72.9A^2
じっけんとくせい
- PSA: 72.94
N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36502-1.0g |
N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide |
105602-27-5 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
TRC | B406048-250mg |
N-[1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide |
105602-27-5 | 250mg |
$ 320.00 | 2022-06-07 | ||
Enamine | EN300-36502-0.05g |
N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide |
105602-27-5 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
Enamine | EN300-36502-5.0g |
N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide |
105602-27-5 | 95.0% | 5.0g |
$1075.0 | 2025-02-20 | |
Chemenu | CM441119-250mg |
N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide |
105602-27-5 | 95%+ | 250mg |
$188 | 2023-01-04 | |
A2B Chem LLC | AV28599-1g |
N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide |
105602-27-5 | 95% | 1g |
$426.00 | 2024-04-20 | |
A2B Chem LLC | AV28599-250mg |
N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide |
105602-27-5 | 95% | 250mg |
$185.00 | 2024-04-20 | |
Aaron | AR019NAB-10g |
N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide |
105602-27-5 | 95% | 10g |
$2216.00 | 2023-12-16 | |
Aaron | AR019NAB-5g |
N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide |
105602-27-5 | 95% | 5g |
$1504.00 | 2023-12-16 | |
Aaron | AR019NAB-2.5g |
N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide |
105602-27-5 | 95% | 2.5g |
$1024.00 | 2023-12-16 |
N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide 関連文献
-
1. Book reviews
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamideに関する追加情報
Research Brief on N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide (CAS: 105602-27-5): Recent Advances and Applications
N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide (CAS: 105602-27-5) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its pyrazole and acetamide functional groups, exhibits potential pharmacological properties, making it a subject of ongoing research. Recent studies have explored its synthesis, biological activity, and potential therapeutic applications, particularly in the context of inflammation, cancer, and infectious diseases.
The synthesis of N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide involves multi-step organic reactions, with a focus on optimizing yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and confirm its structural integrity. Researchers have also investigated its stability under various conditions to ensure its suitability for further pharmacological studies.
In vitro and in vivo studies have revealed that N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide exhibits promising anti-inflammatory and anticancer activities. Mechanistic studies suggest that the compound may modulate key signaling pathways, such as NF-κB and MAPK, which are implicated in inflammation and tumorigenesis. Additionally, its potential as an antimicrobial agent has been explored, with preliminary results indicating efficacy against certain bacterial and fungal strains.
Recent advancements in computational chemistry have facilitated the docking studies of N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide with various biological targets. These studies provide insights into the compound's binding affinity and selectivity, which are critical for rational drug design. Furthermore, structure-activity relationship (SAR) analyses have identified key structural features that contribute to its biological activity, paving the way for the development of more potent analogs.
Despite these promising findings, challenges remain in the clinical translation of N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide. Issues such as bioavailability, toxicity, and pharmacokinetics need to be addressed through comprehensive preclinical studies. Collaborative efforts between academia and industry are essential to accelerate the development of this compound into a viable therapeutic agent.
In conclusion, N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide represents a promising candidate for further investigation in the field of drug discovery. Its diverse pharmacological properties and potential applications underscore the importance of continued research. Future studies should focus on optimizing its pharmacological profile and evaluating its safety and efficacy in clinical settings.
105602-27-5 (N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide) 関連製品
- 2171194-22-0(5-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid)
- 1174308-80-5(1-Methyl-4-propyl-3-(trifluoromethyl)-1h-pyrazol-5-amine)
- 1402585-33-4(Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate)
- 2229266-14-0(3-(thiolan-2-yl)propane-1-thiol)
- 1155606-65-7(6-bromo-4,8-dichloro-2-methylquinoline)
- 1805187-94-3(6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol)
- 1935937-21-5(3,4-dimethyl-6',7'-dihydro-5'H-spirocyclobutane-1,4'-thieno3,2-cpyridine)
- 2227801-40-1(2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole)
- 83642-28-8(1-(4-Bromophenoxy)-4-methanesulfonylbenzene)
- 328569-22-8(1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid)